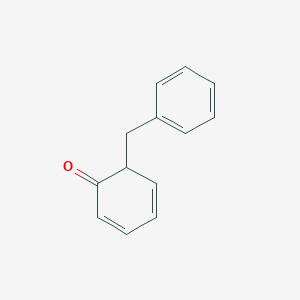![molecular formula C13H19O4P B12576072 Diethyl [1-(benzyloxy)ethenyl]phosphonate CAS No. 618892-46-9](/img/structure/B12576072.png)
Diethyl [1-(benzyloxy)ethenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [1-(benzyloxy)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C13H19O4P. This compound is characterized by the presence of a phosphonate group attached to a benzyloxyethenyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl [1-(benzyloxy)ethenyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yields and efficiency, making them suitable for commercial production .
化学反応の分析
Types of Reactions
Diethyl [1-(benzyloxy)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as catalysts.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Diethyl [1-(benzyloxy)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diethyl [1-(benzyloxy)ethenyl]phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity . The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .
類似化合物との比較
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the ethenyl group.
Diethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Uniqueness
Diethyl [1-(benzyloxy)ethenyl]phosphonate is unique due to its benzyloxyethenyl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .
特性
CAS番号 |
618892-46-9 |
|---|---|
分子式 |
C13H19O4P |
分子量 |
270.26 g/mol |
IUPAC名 |
1-diethoxyphosphorylethenoxymethylbenzene |
InChI |
InChI=1S/C13H19O4P/c1-4-16-18(14,17-5-2)12(3)15-11-13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3 |
InChIキー |
QMDOQQFEUYRPOF-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=C)OCC1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)

![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)

![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)

![5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide](/img/structure/B12576023.png)
![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)


![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)

